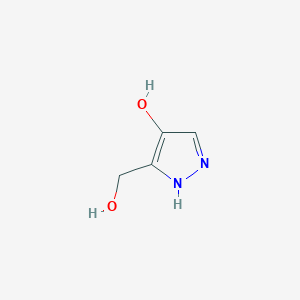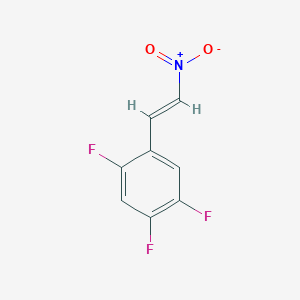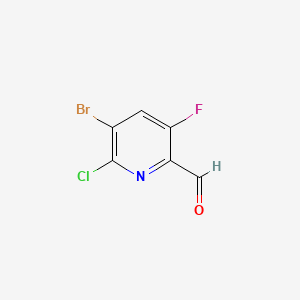
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: is a halogenated pyridine derivative with the molecular formula C6H2BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by formylation. For instance, the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation and formylation processes. The use of inert atmospheres and specific solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups.
- Carboxylic acids or alcohols derived from the aldehyde group .
Scientific Research Applications
Chemistry: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile intermediate for creating diverse chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity .
Industry: The compound is employed in the agrochemical industry for the synthesis of herbicides and insecticides. Its reactivity and functional groups enable the creation of compounds with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is largely dependent on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent bonding with biological macromolecules, influencing their function .
Comparison with Similar Compounds
- 3-Bromo-6-chloro-2-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
- 2-Bromo-5-fluoropyridine
Comparison: While these compounds share a similar pyridine core and halogenation pattern, 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position. This functional group significantly influences its reactivity and applications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C6H2BrClFNO |
|---|---|
Molecular Weight |
238.44 g/mol |
IUPAC Name |
5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H2BrClFNO/c7-3-1-4(9)5(2-11)10-6(3)8/h1-2H |
InChI Key |
UPBPJTZTZJTYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


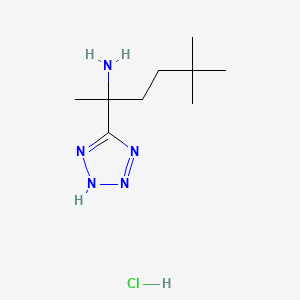
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
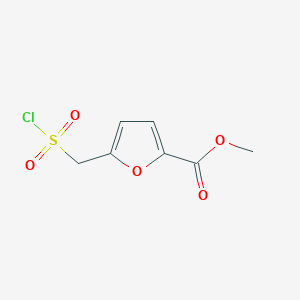
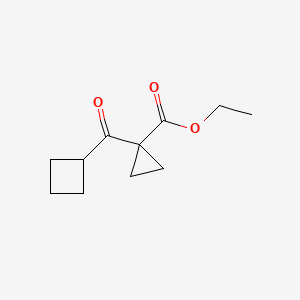
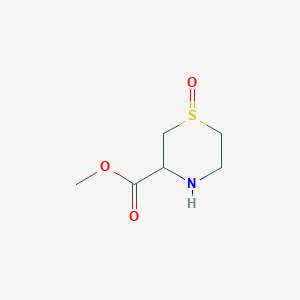
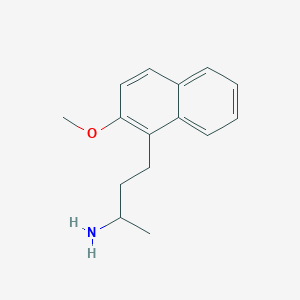
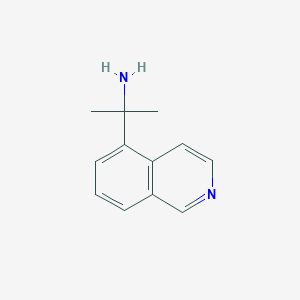
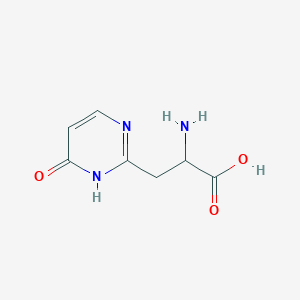
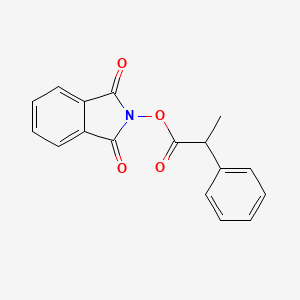
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
